Metamfepramone, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Metamfepramone can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetone with dimethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of metamfepramone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Metamfepramone undergoes various chemical reactions, including:
Oxidation: Metamfepramone can be oxidized to form N-methylpseudoephedrine and methcathinone.
Reduction: The compound can be reduced to form secondary amines under appropriate conditions.
Substitution: Metamfepramone can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-methylpseudoephedrine and methcathinone.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Metamfepramone has been studied for various scientific research applications:
Mechanism of Action
Metamfepramone exerts its effects primarily by increasing the release of neurotransmitters such as dopamine and norepinephrine. It acts as a norepinephrine-dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of the central nervous system, leading to increased alertness, energy, and euphoria .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: A more potent stimulant with similar chemical structure and effects.
Cathinone: The parent compound of metamfepramone, with similar stimulant properties.
Dimethylamphetamine: Another stimulant with a similar structure but different pharmacological profile.
Uniqueness
Metamfepramone is unique in its balance of potency and safety. It is less potent than methcathinone but roughly equipotent to cathinone, making it a useful compound for studying the effects of cathinones without the high risk of abuse associated with more potent stimulants .
Properties
CAS No. |
65528-82-7 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1 |
InChI Key |
KBHMHROOFHVLBA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=CC=C1)N(C)C |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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